LCH-7749944

Kinase Selectivity PAK4 Signaling Off-target Effects

LCH-7749944 delivers a decisive selectivity advantage over pan-PAK inhibitors like PF-3758309. With an IC50 of 14.93 μM against PAK4 and demonstrably weaker activity on PAK1, PAK5, and PAK6, it enables clean dissection of PAK4-specific signaling without confounding off-target effects. Validated in SGC7901 and BGC823 gastric cancer models, it reliably suppresses the PAK4/c-Src/EGFR/cyclin D1 axis, induces G1/S arrest, and triggers apoptosis via cleaved caspase-3/PARP upregulation with Bcl-2 downregulation. Ideal for pharmacological profiling panels comparing PAK4-selective versus broad-spectrum PAK inhibition in oncology, actin dynamics, and focal adhesion studies.

Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
Cat. No. B1684478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCH-7749944
SynonymsLCH-7749944
N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4
InChIInChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24)
InChIKeyFBWZAFQEOKNGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LCH-7749944: A Selective PAK4 Inhibitor for Oncology and Signaling Research


LCH-7749944 (GNF-PF-2356) is a quinazoline-2,4-diamine derivative that functions as a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a Group II serine/threonine kinase implicated in cytoskeletal reorganization, oncogenic transformation, and tumor cell invasion [1]. It demonstrates an IC50 of 14.93 μM against PAK4 in cell-free assays and has been shown to suppress proliferation and induce apoptosis in human gastric cancer cells via downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway [1].

Why PAK4 Inhibitors Are Not Interchangeable: The Case for LCH-7749944


While several PAK4 inhibitors exist, their biochemical profiles diverge significantly in terms of potency, selectivity, and downstream signaling effects. For instance, PF-3758309 is a highly potent pan-PAK inhibitor with sub-nanomolar activity, but its broad inhibition of Group I PAKs complicates interpretation of PAK4-specific biology [1]. Conversely, KPT-9274 is a dual PAK4/NAMPT inhibitor, introducing confounding variables in studies focused solely on PAK4 signaling [2]. LCH-7749944 offers a distinct balance of potent PAK4 inhibition (IC50 = 14.93 μM) with demonstrably weaker effects on PAK1, PAK5, and PAK6, making it a valuable tool for dissecting PAK4-dependent pathways with reduced off-target interference .

Quantitative Evidence for Selecting LCH-7749944 Over Alternative PAK4 Inhibitors


Selectivity Profile: PAK4 Inhibition vs. Other PAK Family Members

LCH-7749944 exhibits a distinct selectivity window within the PAK family. While it potently inhibits PAK4 with an IC50 of 14.93 μM, it demonstrates significantly weaker inhibitory effects against the related kinases PAK1, PAK5, and PAK6 . In contrast, the Group II selective inhibitor GNE-2861 shows nanomolar potency against PAK4 (7.5 nM), PAK5 (36 nM), and PAK6 (126 nM), indicating a broader Group II inhibition profile . Furthermore, PF-3758309 is a potent pan-PAK inhibitor, targeting both Group I and Group II PAKs with sub-nanomolar to low nanomolar potency [1]. This data positions LCH-7749944 as a more PAK4-restricted tool compared to these alternatives, which is critical for experiments aimed at isolating PAK4-specific functions.

Kinase Selectivity PAK4 Signaling Off-target Effects

Comparative Cellular Signaling Effects in Pancreatic Acinar Cells

In a study using rat pancreatic acinar cells, the effects of LCH-7749944 and PF-3758309 on PAK4-mediated signaling were directly compared. Both compounds were used at concentrations selected for their PAK4 inhibitory effects (0.1 nM for PF-3758309 and 30 µM for LCH-7749944) [1]. Notably, while both inhibitors reduced CCK-8-induced phosphorylation of PYK2 (55% by PF-3758309, 60% by LCH-7749944), a key difference emerged: LCH-7749944 uniquely decreased CCK-8-stimulated PYK2 phosphorylation by 40% under conditions where PF-3758309 had no significant effect [1]. This differential impact on a specific signaling node highlights that these PAK4 inhibitors are not functionally redundant and can yield divergent biological outcomes, underscoring the importance of careful inhibitor selection for pathway analysis.

Pancreatic Acinar Cell Signaling Focal Adhesion Kinase PAK4 Pathway Dissection

Functional Impact on Cell Cycle and Proliferation in Gastric Cancer Models

LCH-7749944 demonstrates a clear, dose-dependent functional effect on the cell cycle in gastric cancer cells. In SGC7901 cells, treatment with LCH-7749944 for 12 to 48 hours resulted in a dose-dependent increase in the percentage of cells arrested in the G1 phase and a corresponding decrease in the S phase population compared to vehicle-treated controls [1]. This contrasts with the more potent pan-PAK inhibitor PF-3758309, which has been shown to induce a G2/M arrest in some cancer cell lines [2]. While direct head-to-head cell cycle data is not available, this difference in arrest phenotype suggests that LCH-7749944 may engage PAK4-dependent pathways governing the G1/S transition with a functional selectivity that differs from broader-spectrum PAK inhibitors.

Gastric Cancer Cell Cycle Arrest Antiproliferative Activity

Purity and Quality Control Metrics for Reliable Experimental Reproducibility

High compound purity is essential for minimizing off-target effects and ensuring reproducible results. LCH-7749944 is available from commercial vendors with purity specifications exceeding 99%, as verified by HPLC analysis . For example, one supplier reports a purity of 99.76% , while another confirms 99.36% . This level of purity is comparable to other high-quality research-grade PAK inhibitors but is a critical procurement parameter, as impurities in less rigorously characterized batches could confound biological assays, particularly in sensitive kinase inhibition studies.

Compound Purity QC Standards Reproducibility

Optimal Applications for LCH-7749944 in PAK4-Driven Research


Dissecting PAK4-Specific Signaling in Cancer Biology

Given its selectivity profile, LCH-7749944 is ideally suited for experiments designed to isolate PAK4-dependent signaling events. Researchers studying the role of PAK4 in gastric cancer proliferation, migration, and invasion can use LCH-7749944 to downregulate the PAK4/c-Src/EGFR/cyclin D1 and PAK4/LIMK1/cofilin pathways with confidence that effects on PAK1, PAK5, and PAK6 are minimized [1]. This is a key advantage over pan-PAK inhibitors like PF-3758309, which would simultaneously inhibit Group I PAKs and obscure PAK4-specific conclusions [2].

Investigating PAK4-Mediated Cytoskeletal Dynamics

LCH-7749944 has been shown to inhibit filopodia formation and induce cell elongation in gastric cancer cells, effects linked to PAK4's role in cytoskeletal reorganization [1]. This compound is therefore a valuable tool for cell biology studies examining PAK4's function in regulating actin dynamics, cell morphology, and motility. The direct comparative data from pancreatic acinar cells further supports its use in studying focal adhesion kinase pathway activation in a PAK4-dependent manner [2].

Cell Cycle and Apoptosis Studies in Gastric Cancer Models

The well-characterized effects of LCH-7749944 on inducing G1/S cell cycle arrest and apoptosis in gastric cancer cell lines (e.g., SGC7901, BGC823) make it a reliable reference compound for studies investigating PAK4's role in cell cycle control and programmed cell death [1]. Its demonstrated ability to increase cleaved caspase-3 and PARP while decreasing anti-apoptotic Bcl-2 provides a clear, quantifiable apoptotic readout .

Comparative Pharmacology Studies of PAK Inhibitors

The distinct biochemical and functional profile of LCH-7749944, particularly in comparison to PF-3758309 and GNE-2861, positions it as a critical component in pharmacological profiling panels. Its use in parallel with other PAK inhibitors allows researchers to correlate specific signaling and phenotypic outcomes with the degree of PAK4 selectivity versus broader PAK family inhibition [1][2]. This comparative approach is essential for target validation and understanding the therapeutic window of PAK4 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LCH-7749944

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.